

# An In-depth Technical Guide on the Spectroscopic Data of 4'-Bromochalcone

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## Compound of Interest

Compound Name: 4'-Bromochalcone

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## Introduction

**4'-Bromochalcone**, with the IUPAC name (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family.[1] Chalcones are precursors in the biosynthesis of flavonoids and are characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings.[1] This structural motif makes them a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The bromine substitution at the 4'-position can significantly influence the molecule's physicochemical properties and biological activity, making it a subject of interest in drug development and organic synthesis.[1] This guide provides a comprehensive overview of the spectroscopic data of **4'-Bromochalcone**, along with the experimental protocols for its synthesis and characterization.

## Spectroscopic Data

The structural elucidation of **4'-Bromochalcone** is accomplished through various spectroscopic techniques. The following sections summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Infrared (IR) Spectroscopy

The IR spectrum of **4'-Bromochalcone** reveals characteristic absorption bands that confirm the presence of its key functional groups.[3]

Wavenumber (cm <sup>-1</sup> )	Assignment
~3024	Aromatic C-H stretching[1]
~1658-1660	Conjugated Carbonyl (C=O) stretching[1][4]
~1605	Ethylenic double bond (C=C) stretching[1]
~1489	Aromatic C=C stretching[1]
~699	C-Br Stretch[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are crucial for the detailed structural analysis of **4'-Bromochalcone**. The chemical shifts are dependent on the solvent used for the analysis.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum displays signals for both the aromatic and vinylic protons. The large coupling constant (J) for the vinylic protons (H $\alpha$  and H $\beta$ ) is characteristic of a trans configuration.[1]

in CDCl<sub>3</sub>[1]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~7.82	d	~15.7	H $\beta$

| ~7.47 | d | ~15.7 | H $\alpha$  |

in Acetone-d<sub>6</sub>[1]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
8.10-8.08	m	2H	Aromatic Protons

| 7.87-7.82 | m | 4H | Aromatic & Vinylic (H $\beta$ ) Protons |

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum confirms the presence of all 15 carbon atoms in the **4'-Bromochalcone** molecule.

in CDCl<sub>3</sub>

Chemical Shift (δ ppm)	Assignment
~189.1	C=O[5]
~145.4	Cβ[5]

| ~128.1 | Cα[5] |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **4'-Bromochalcone**. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak [M]<sup>+</sup> and [M+2]<sup>+</sup> in a roughly 1:1 ratio.[4]

m/z	Assignment
286, 288	[M] <sup>+</sup> , [M+2] <sup>+</sup> (Molecular ion with Br isotope)[2]
207	[M-Br] <sup>+</sup> [2]

## Experimental Protocols

### Synthesis of 4'-Bromochalcone

The most common method for synthesizing **4'-Bromochalcone** is the Claisen-Schmidt condensation.[1][2]

Procedure: This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.[2][5]

- 4-Bromoacetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.[1]
- A base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the mixture.[1]
- The reaction mixture is stirred at room temperature or gently heated.[5]
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product is typically isolated by filtration after precipitation in cold water and may be purified by recrystallization.[6]

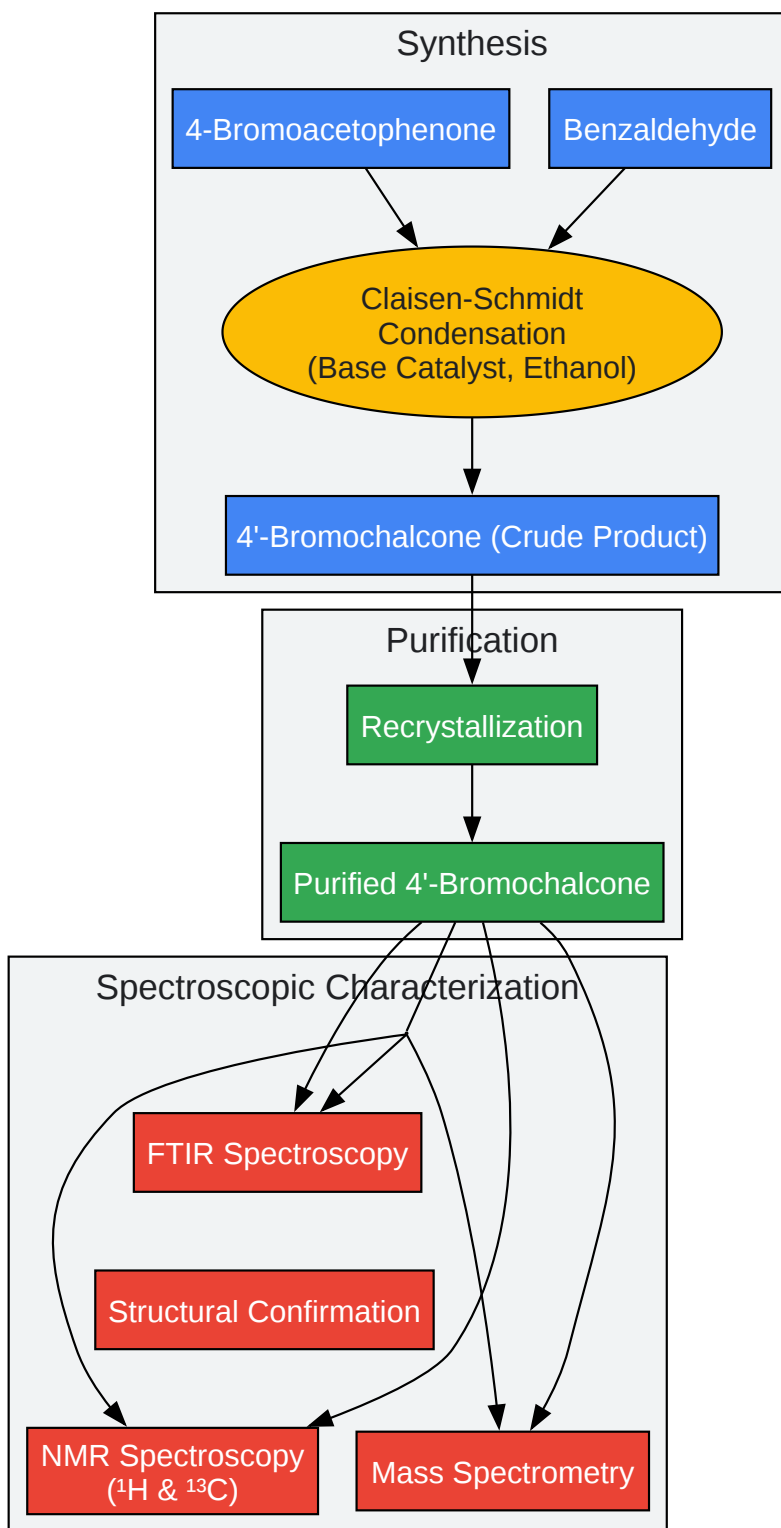
## Spectroscopic Characterization

General Procedure: The synthesized **4'-Bromochalcone** is characterized using the following spectroscopic methods:

- FTIR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is typically prepared as a KBr pellet.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or acetone- $\text{d}_6$ . [1]
- Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification. [5][6]

## Mandatory Visualization

Chalcone derivatives have been shown to activate the NRF2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[2] The following diagram illustrates a simplified workflow for the synthesis and characterization of **4'-Bromochalcone**.



Synthesis and Characterization Workflow of 4'-Bromochalcone

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Synthesis and Characterization Workflow

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